REACTION_SMILES
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[Br:17][c:18]1[cH:19][c:20]2[c:24]([cH:25][cH:26]1)[C:23](=[O:27])[CH2:22][CH2:21]2.[C:28]([O:29][BH-:30]([O:31][C:32](=[O:33])[CH3:34])[O:35][C:36](=[O:37])[CH3:38])(=[O:39])[CH3:40].[CH2:1]1[NH:2][CH2:3][C:4]12[CH2:5][CH2:6][N:7]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:8][CH2:9]2.[CH3:46][CH:47]([CH3:48])[O-:49].[CH3:51][CH:52]([CH3:53])[O-:54].[CH3:55][CH:56]([CH3:57])[O-:58].[CH3:59][CH:60]([CH3:61])[O-:62].[Cl:42][CH:43]([Cl:44])[CH3:45].[Na+:41].[Ti+4:50]>>[CH2:1]1[N:2]([CH:23]2[CH2:22][CH2:21][c:20]3[cH:19][c:18]([Br:17])[cH:26][cH:25][c:24]32)[CH2:3][C:4]12[CH2:5][CH2:6][N:7]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:8][CH2:9]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2cc(Br)ccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC2(CC1)CNC2
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Name
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CC(C)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(C)[O-]
|
Name
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CC(C)[O-]
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(C)[O-]
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Name
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CC(C)[O-]
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
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CC(C)[O-]
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
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CC(C)(C)OC(=O)N1CCC2(CC1)CN(C1CCc3cc(Br)ccc31)C2
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C1CCc3cc(Br)ccc31)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |